3-Bromopyridine 1-oxide
Overview
Description
3-Bromopyridine 1-oxide: is an organic compound with the chemical formula C₅H₄BrNO . It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyridine 1-oxide typically involves the bromination of pyridine followed by oxidation. One common method includes the following steps:
Bromination: Pyridine is reacted with bromine in the presence of sulfuric acid at elevated temperatures (130-140°C) for several hours.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves:
Controlled Bromination: Bromine is added dropwise to pyridine in the presence of sulfuric acid, maintaining the reaction temperature and time to ensure complete bromination.
Efficient Oxidation: The brominated product is then oxidized using industrial oxidizing agents under controlled conditions to produce this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Bromopyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles under basic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Further oxidized pyridine derivatives.
Coupling Products: Complex organic molecules formed through coupling reactions.
Scientific Research Applications
3-Bromopyridine 1-oxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromopyridine 1-oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
- 3-Chloropyridine
- 2-Bromopyridine
- 3-Aminopyridine
Comparison:
- 3-Bromopyridine 1-oxide vs. 3-Chloropyridine: Both compounds are halogenated pyridines, but this compound has a bromine atom, making it more reactive in certain substitution reactions .
- This compound vs. 2-Bromopyridine: The position of the bromine atom affects the reactivity and the types of reactions the compound can undergo. This compound is more suitable for specific coupling reactions .
- This compound vs. 3-Aminopyridine: The presence of an amino group in 3-Aminopyridine makes it more nucleophilic, whereas this compound is more electrophilic due to the bromine atom .
Properties
IUPAC Name |
3-bromo-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-3-7(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIBFWHMRBJHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178755 | |
Record name | Pyridine, 3-bromo-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-97-3 | |
Record name | Pyridine, 3-bromo-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-bromo-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromopyridine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromopyridine 1-oxide react differently than 3-Bromopyridine in the presence of potassium amide in liquid ammonia?
A: The presence of the N-oxide group significantly influences the reactivity of this compound. While both compounds can undergo nucleophilic aromatic substitution reactions (SNAr), the N-oxide group in this compound facilitates an elimination-addition mechanism (SN(EA)) []. This involves the formation of a didehydropyridine intermediate. The exact pathway, whether via a 2,3- or 3,4-didehydropyridine 1-oxide intermediate, depends on the nature and position of any additional substituents on the pyridine ring [, ].
Q2: Can you elaborate on the influence of substituents on the reaction pathway of this compound with potassium amide in liquid ammonia?
A: Absolutely. Research shows that the presence and position of substituents on the pyridine ring can dictate the preferred reaction pathway. For instance, while this compound reacts via a 2,3-didehydropyridine 1-oxide intermediate, the introduction of a methyl group at the 6-position leads to a mixture of products arising from both 2,3- and 3,4-didehydropyridine 1-oxide intermediates []. This suggests that the methyl group alters the electron density distribution within the ring, influencing the accessibility of different reaction pathways. Conversely, a 6-ethoxy substituent does not appear to have the same effect, highlighting the specificity of substituent effects on reactivity [].
Q3: What happens when this compound reacts with sulfuryl chloride?
A: Heating this compound hydrochloride with sulfuryl chloride at 120°C results in the formation of a mixture of chlorinated products. The major product is 3-Bromo-4-chloropyridine, with 3-Bromo-2-chloropyridine and a small amount of 3-Bromo-6-chloropyridine also formed []. This reaction highlights the potential for further functionalization of the pyridine ring using this compound as a starting material.
Q4: Has the crystal structure of this compound been determined?
A: Yes, the crystal structure of this compound has been determined by X-ray crystallography []. The asymmetric unit contains two molecules related by a pseudo-inversion center, and the molecules arrange themselves in a herringbone pattern within the crystal lattice. Interestingly, there are no classical hydrogen bonds or π-π interactions observed in the crystal structure []. Instead, the bromine atoms of neighboring molecules are oriented towards each other with a Br⋯Br intermolecular distance of 4.0408(16) Å [], suggesting potential halogen bonding interactions.
Q5: Can this compound be utilized as a building block in supramolecular chemistry?
A: While not directly addressed in the provided research, the use of this compound as a building block in metal-organic frameworks (MOFs) has been explored []. Specifically, it can act as a ligand, coordinating to metal ions via its N-oxide oxygen atom []. This coordination ability, coupled with the potential for further functionalization at the bromine atom, makes it a promising candidate for constructing diverse MOF structures.
Q6: Are there computational studies on this compound and its derivatives?
A: While the provided research does not delve deep into detailed computational studies, there is evidence of computational methods being employed to understand the interactions of this compound. For example, one study used quantum chemistry methods, specifically Quantum Theory of Atoms in Molecules (QTAIM) and Atoms in Molecules (AIM) theory, to characterize the halogen bonding interactions observed in co-crystals of this compound with thiourea []. This demonstrates the applicability of computational approaches to gain further insights into the reactivity and intermolecular interactions of this compound and its derivatives.
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